3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline
Description
Its structure features:
- A 3-fluorophenylmethyl group at position 5, likely influencing receptor-binding selectivity through steric and electronic effects.
- A methyl substituent at position 8, which may improve metabolic stability compared to halogenated analogs .
Pyrazolo[4,3-c]quinolines are synthesized via cyclocondensation reactions, often starting from chloroquinoline precursors modified with amino or cyano groups .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-5-7-21-19(9-15)25-20(13-29(21)12-16-3-2-4-18(26)10-16)24(27-28-25)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTLCYINJFWKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. Common starting materials include 1,3-benzodioxole, 3-fluorobenzyl bromide, and appropriate pyrazoloquinoline precursors. The reactions may involve:
Condensation reactions: to form the core structure.
Substitution reactions: to introduce the fluorophenyl and benzodioxol groups.
Cyclization reactions: to form the pyrazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxol or pyrazoloquinoline moieties.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or replication.
Disrupting cellular processes: Such as cell division or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and related pyrazoloquinolines:
Substituent Analysis:
- Position 3: The benzodioxole group in the target compound confers greater lipophilicity compared to the 4-methylphenyl group in and the polar quinolin-3-yl in . This may enhance blood-brain barrier penetration .
- Position 8 : The methyl group in the target compound replaces the fluoro group in , reducing electronegativity but improving resistance to oxidative metabolism.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzodioxole group (target) increases logP relative to carboxylate-containing analogs (e.g., ), favoring passive diffusion across biological membranes.
- Solubility : The absence of polar groups (e.g., carboxylates) in the target compound may reduce aqueous solubility compared to , necessitating formulation adjustments for bioavailability.
- Metabolic Stability : The 8-methyl group likely enhances stability against cytochrome P450-mediated oxidation compared to 8-fluoro analogs .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrazoloquinoline core fused with a benzodioxole moiety and a fluorophenyl substituent. Its synthesis typically involves multi-step organic reactions, starting from readily available precursors and utilizing various reagents to achieve the desired product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various quinoline derivatives, including pyrazoloquinolines. The compound has shown moderate to high activity against several strains of bacteria and fungi. For instance, in vitro testing against Staphylococcus aureus and Escherichia coli revealed significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2.0 |
| Candida albicans | 5.0 |
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values reported in the micromolar range .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases.
- Antioxidant Activity : The presence of the benzodioxole moiety contributes to its antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyrazoloquinoline derivatives, including our compound. The results indicated that it outperformed traditional antibiotics against resistant strains of bacteria .
- Cancer Cell Line Testing : In research focused on breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability compared to controls, with a calculated IC50 value of 15 µM .
- Inflammatory Response Modulation : Another study investigated its effects on inflammatory markers in RAW 264.7 macrophages, showing that it effectively reduced nitric oxide production in response to lipopolysaccharide stimulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
